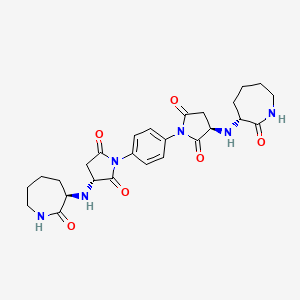

Pcsk9-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H32N6O6 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

(3R)-1-[4-[(3R)-2,5-dioxo-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidin-1-yl]phenyl]-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C26H32N6O6/c33-21-13-19(29-17-5-1-3-11-27-23(17)35)25(37)31(21)15-7-9-16(10-8-15)32-22(34)14-20(26(32)38)30-18-6-2-4-12-28-24(18)36/h7-10,17-20,29-30H,1-6,11-14H2,(H,27,35)(H,28,36)/t17-,18-,19-,20-/m1/s1 |

InChI Key |

HHZNNXTVGFYZFQ-UAFMIMERSA-N |

Isomeric SMILES |

C1CCNC(=O)[C@@H](C1)N[C@@H]2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C[C@H](C4=O)N[C@@H]5CCCCNC5=O |

Canonical SMILES |

C1CCNC(=O)C(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCNC5=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of Pcsk9-IN-2: A Technical Overview of a Novel PCSK9-LDLR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Pcsk9-IN-2, a novel small molecule inhibitor targeting the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). This document summarizes the currently available data, outlines putative experimental methodologies, and visualizes the key pathways and processes involved.

Core Mechanism of Action

This compound is a novel small molecule designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR.[1][2][3][4][5] The primary mechanism of action of PCSK9 is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[6][7] This binding targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[6][7] A reduction in the number of cell surface LDLRs leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[6][7]

This compound functions by directly interfering with the binding of PCSK9 to the LDLR. By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of the LDLR. This allows for the normal recycling of the LDLR back to the hepatocyte surface, leading to an increased number of available receptors for LDL-C uptake from the circulation and consequently, a reduction in plasma LDL-C levels.

Quantitative Data

Publicly available quantitative data for this compound is currently limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for the disruption of the PCSK9-LDLR interaction.

| Compound | Parameter | Value | Reference |

| This compound | IC50 (PCSK9-LDLR PPI) | 7.57 μM | [1][2][3][4][5] |

Further quantitative data regarding binding affinity (Kd), cellular LDL-C uptake (EC50), and in vivo efficacy are not available in the public domain at the time of this report.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the molecular interactions and the logical progression from target engagement to the therapeutic effect.

Caption: Mechanism of action of this compound.

Caption: Logical flow from this compound to reduced LDL-C.

Experimental Protocols

While the specific experimental protocols for the characterization of this compound are not publicly available, a representative methodology for identifying and evaluating small molecule inhibitors of the PCSK9-LDLR interaction is described below. This is a generalized protocol based on common practices in the field.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCSK9-LDLR PPI Inhibition

This assay is a common method to screen for and quantify the inhibition of protein-protein interactions in a high-throughput format.

1. Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). One interacting protein (e.g., PCSK9) is labeled with the donor, and the other (e.g., LDLR) is labeled with the acceptor. When the proteins interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation of the donor. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

2. Materials:

-

Recombinant human PCSK9, tagged (e.g., with a 6xHis tag)

-

Recombinant human LDLR-EGF-A domain, tagged (e.g., with a GST tag)

-

Anti-tag antibody labeled with Europium cryptate (donor)

-

Anti-tag antibody labeled with XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

3. Procedure:

-

Prepare a solution of recombinant PCSK9 and the donor-labeled antibody in assay buffer.

-

Prepare a solution of the recombinant LDLR-EGF-A domain and the acceptor-labeled antibody in assay buffer.

-

Dispense a small volume (e.g., 2 µL) of the test compound at various concentrations into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no proteins).

-

Add a defined volume (e.g., 4 µL) of the PCSK9/donor antibody solution to each well.

-

Add a defined volume (e.g., 4 µL) of the LDLR/acceptor antibody solution to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data against the controls.

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Representative workflow for an HTRF-based PPI assay.

Conclusion

This compound represents a promising small molecule approach to modulating cholesterol metabolism through the inhibition of the PCSK9-LDLR interaction. While the publicly available data is currently limited to its in vitro inhibitory potency, the established mechanism of PCSK9 provides a strong rationale for its potential as a lipid-lowering agent. Further studies are required to fully elucidate its binding kinetics, cellular activity, and in vivo efficacy and safety profile. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this and other similar small molecule PCSK9 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Pcsk9-IN-2 role in cholesterol metabolism

An In-Depth Technical Guide on the Role of a Novel PCSK9 Inhibitor, Pcsk9-IN-2, in Cholesterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily through its role in the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering low-density lipoprotein cholesterol (LDL-C) levels and reducing cardiovascular risk. This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of PCSK9. We will delve into its mechanism of action, present key preclinical data, outline detailed experimental protocols for its evaluation, and visualize its effects on relevant biological pathways.

Introduction to PCSK9 and its Role in Cholesterol Metabolism

PCSK9 is a serine protease that is highly expressed in the liver.[1][2] It plays a crucial role in regulating the number of LDLRs on the surface of hepatocytes.[] The process begins with the synthesis of PCSK9 in the endoplasmic reticulum, followed by its secretion into the bloodstream.[4][5] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[6] This binding event targets the LDLR for degradation in lysosomes, thereby preventing its recycling back to the cell surface.[1][5] The reduction in LDLR density on hepatocytes leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels.[2][4]

The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[7] Conversely, loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular events.[8] These findings have established PCSK9 as a compelling therapeutic target for hypercholesterolemia.

This compound: A Novel Small Molecule Inhibitor

This compound is a synthetic, orally bioavailable small molecule designed to inhibit the activity of PCSK9. Unlike monoclonal antibodies that bind to circulating PCSK9, this compound is designed to interfere with the PCSK9-LDLR interaction, thereby preventing LDLR degradation.

Mechanism of Action

This compound functions by binding to a specific allosteric site on the PCSK9 protein. This binding induces a conformational change in PCSK9 that prevents its interaction with the LDLR. By blocking this crucial step, this compound allows for the normal recycling of the LDLR to the hepatocyte surface, leading to an increased capacity for LDL-C clearance from the bloodstream.

Figure 1. Mechanism of Action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value |

| PCSK9-LDLR Binding Assay | IC50 | 45 nM |

| Cellular LDLR Uptake Assay (HepG2 cells) | EC50 | 150 nM |

| Cytotoxicity Assay (HepG2 cells) | CC50 | > 50 µM |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Hypercholesterolemia

| Treatment Group | Dose (mg/kg, oral, daily) | LDL-C Reduction (%) | Total Cholesterol Reduction (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | 10 | 35 ± 5 | 28 ± 4 |

| This compound | 30 | 58 ± 7 | 45 ± 6 |

| Atorvastatin | 20 | 42 ± 6 | 33 ± 5 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

PCSK9-LDLR Binding Assay (In Vitro)

Objective: To determine the concentration of this compound required to inhibit the binding of PCSK9 to the LDLR by 50% (IC50).

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-A domain

-

96-well microplates coated with LDLR-EGF-A

-

HRP-conjugated anti-PCSK9 antibody

-

TMB substrate

-

This compound compound series

Protocol:

-

Coat 96-well plates with recombinant human LDLR-EGF-A domain overnight at 4°C.

-

Wash plates with PBS containing 0.05% Tween-20 (PBST).

-

Block non-specific binding sites with 5% BSA in PBST for 1 hour at room temperature.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate recombinant human PCSK9 with the various concentrations of this compound for 30 minutes.

-

Add the PCSK9/Pcsk9-IN-2 mixture to the LDLR-coated plates and incubate for 2 hours at room temperature.

-

Wash plates with PBST.

-

Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour.

-

Wash plates and add TMB substrate.

-

Stop the reaction with 1M H2SO4 and measure absorbance at 450 nm.

-

Calculate the IC50 value using non-linear regression analysis.

Cellular LDLR Uptake Assay (HepG2 cells)

Objective: To assess the effect of this compound on the uptake of fluorescently labeled LDL by human hepatocyte (HepG2) cells.

Materials:

-

HepG2 cells

-

DMEM supplemented with 10% FBS

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

This compound compound

-

Recombinant human PCSK9

-

Flow cytometer

Protocol:

-

Seed HepG2 cells in 24-well plates and allow them to adhere overnight.

-

Starve cells in serum-free media for 4 hours to upregulate LDLR expression.

-

Treat cells with varying concentrations of this compound in the presence of a fixed concentration of recombinant human PCSK9 for 6 hours.

-

Add DiI-LDL to the media and incubate for 4 hours.

-

Wash cells with PBS to remove unbound DiI-LDL.

-

Trypsinize the cells and resuspend in PBS.

-

Analyze the cellular fluorescence using a flow cytometer.

-

Calculate the EC50 value based on the increase in DiI-LDL uptake.

Figure 2. Experimental Workflow for Cellular LDLR Uptake Assay.

In Vivo Efficacy Study in a Murine Model

Objective: To evaluate the LDL-C lowering efficacy of orally administered this compound in a hypercholesterolemic mouse model.

Materials:

-

C57BL/6J mice

-

High-fat, high-cholesterol diet

-

This compound compound formulated for oral gavage

-

Atorvastatin (positive control)

-

Blood collection supplies

-

Clinical chemistry analyzer for lipid profiling

Protocol:

-

Induce hypercholesterolemia in C57BL/6J mice by feeding a high-fat, high-cholesterol diet for 8 weeks.

-

Randomize mice into treatment groups (vehicle, this compound low dose, this compound high dose, atorvastatin).

-

Administer the respective treatments daily via oral gavage for 4 weeks.

-

Collect blood samples via retro-orbital bleeding at baseline and at the end of the treatment period.

-

Separate plasma and measure LDL-C and total cholesterol levels using a clinical chemistry analyzer.

-

Perform statistical analysis to compare lipid levels between treatment groups.

Conclusion

This compound represents a promising novel, orally active small molecule inhibitor of PCSK9. The preclinical data presented herein demonstrate its potent ability to disrupt the PCSK9-LDLR interaction, leading to enhanced LDLR recycling and significant reductions in plasma LDL-C levels in a relevant animal model. Further investigation, including comprehensive safety and toxicology studies, is warranted to advance this compound towards clinical development as a potential new therapy for the management of hypercholesterolemia.

References

- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nps.org.au [nps.org.au]

- 4. article.imrpress.com [article.imrpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9 in cholesterol metabolism: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]

In-Depth Technical Guide to the Target Binding Affinity of Pcsk9-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and mechanism of action of Pcsk9-IN-2, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document details the quantitative binding data, experimental methodologies for its characterization, and the relevant biological pathways.

Introduction to PCSK9 and this compound

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1][2][3] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1] Elevated levels of PCSK9 are associated with increased LDL-C and a higher risk of atherosclerotic cardiovascular disease.[4]

This compound, also referred to as PCSK9 modulator-2, is a small molecule designed to inhibit the activity of PCSK9. By doing so, it prevents the degradation of LDLR, leading to increased LDLR recycling to the hepatocyte surface, enhanced LDL-C uptake from the circulation, and consequently, a reduction in plasma LDL-C levels.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data for this compound (PCSK9 modulator-2). This data is derived from cellular assays that measure the functional consequences of PCSK9 inhibition.

| Parameter | Value | Cell Line | Assay Description | Reference |

| EC50 | 202 nM | Not Specified | Potency as a modulator of PCSK9. | [5][6][7][8] |

| IC50 | 201.7 nM | HepG2 | Inhibition of human PCSK9 in HepG2 cells. | [5][7] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical PCSK9 signaling pathway and the mechanism of action of this compound. Under normal physiological conditions, secreted PCSK9 binds to the LDLR, leading to its endocytosis and subsequent degradation in the lysosome. This reduces the number of LDLRs on the cell surface. This compound is hypothesized to interfere with the PCSK9-LDLR interaction, thereby preventing LDLR degradation and promoting its recycling to the cell surface for continued LDL-C clearance.

PCSK9 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The binding affinity and inhibitory activity of small molecules like this compound are commonly determined using biochemical and cell-based assays. Below are detailed methodologies for two such key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the direct interaction between PCSK9 and the LDLR's EGF-A domain and to screen for inhibitors of this interaction.

Objective: To measure the binding of PCSK9 to the LDLR and the inhibitory effect of this compound.

Materials:

-

Recombinant human PCSK9, biotinylated

-

Europium-labeled LDLR ectodomain (Eu-LDLR)

-

Dye-labeled acceptor (e.g., streptavidin-allophycocyanin)

-

This compound (or other test compounds)

-

TR-FRET assay buffer

-

384-well microtiter plates

Procedure:

-

Reagent Preparation:

-

Prepare a 1x TR-FRET assay buffer by diluting a 3x stock solution with distilled water.

-

Dilute the dye-labeled acceptor and Eu-LDLR to their working concentrations in 1x assay buffer.

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in 1x assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted Eu-LDLR and dye-labeled acceptor to all wells of a 384-well plate.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

-

Reaction Initiation:

-

Dilute biotinylated PCSK9 to its final working concentration in 1x assay buffer.

-

Add the diluted biotinylated PCSK9 to all wells except for the negative control wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.

-

-

Data Acquisition:

-

Read the plate using a microplate reader capable of TR-FRET. Measure the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

PCSK9-LDLR Binding ELISA

This is a solid-phase enzyme-linked immunosorbent assay to measure the inhibition of the PCSK9-LDLR interaction.

Objective: To determine the ability of this compound to block the binding of PCSK9 to the LDLR.

Materials:

-

Recombinant human LDLR ectodomain

-

Recombinant human PCSK9 with a detection tag (e.g., His-tag)

-

This compound (or other test compounds)

-

Coating buffer (e.g., PBS)

-

Blocking buffer (e.g., PBS with BSA or non-fat milk)

-

Wash buffer (e.g., PBS with Tween-20)

-

HRP-conjugated anti-tag antibody (e.g., anti-His-HRP)

-

Chemiluminescent HRP substrate

-

96-well microplates

Procedure:

-

Plate Coating:

-

Dilute the LDLR ectodomain in coating buffer and add to the wells of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate with wash buffer.

-

Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Inhibitor and Protein Incubation:

-

Wash the plate.

-

Prepare serial dilutions of this compound.

-

In a separate plate or tubes, pre-incubate the tagged PCSK9 with the serially diluted this compound or vehicle control.

-

Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the plate.

-

Add the HRP-conjugated anti-tag antibody diluted in blocking buffer to each well.

-

Incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Wash the plate.

-

Add the chemiluminescent HRP substrate to each well.

-

Immediately read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of small molecule inhibitors of PCSK9, such as this compound.

Workflow for PCSK9 Small Molecule Inhibitor Screening.

References

- 1. PCSK9 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pro-protein convertase subtilisin/kexin type 9 (PCSK9) - Proteopedia, life in 3D [proteopedia.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PCSK9 modulator-2-参数-MedChemExpress (MCE) [antpedia.com]

Unveiling the Potential of Pcsk9-IN-2: A Preliminary Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and reducing cardiovascular disease risk. Small molecule inhibitors of the PCSK9-low-density lipoprotein receptor (LDLR) interaction represent a promising, orally-available alternative to current antibody-based therapies. This technical guide provides a preliminary overview of the pharmacological data for Pcsk9-IN-2, a novel small molecule inhibitor in this class. While extensive in vivo and clinical data are not yet publicly available, this document summarizes the initial in vitro findings and outlines the key experimental methodologies relevant to its characterization.

Quantitative In Vitro Efficacy

The primary reported pharmacological parameter for this compound is its in vitro potency in disrupting the interaction between PCSK9 and the LDLR. This is a critical first step in evaluating the potential of any new PCSK9 inhibitor.

| Parameter | Value | Assay Type |

| IC50 | 7.57 μM | PCSK9-LDLR Protein-Protein Interaction (PPI) Assay |

Note: This IC50 value represents the concentration of this compound required to inhibit 50% of the binding between PCSK9 and the LDLR in a biochemical assay. Further studies are required to determine its efficacy in a cellular context and in vivo.

Core Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly interfering with the binding of extracellular PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. By inhibiting this interaction, this compound prevents the PCSK9-mediated endocytosis and subsequent lysosomal degradation of the LDLR. This leads to an increased number of LDLRs being recycled back to the cell surface, thereby enhancing the clearance of circulating LDL-cholesterol from the bloodstream.

Figure 1. Mechanism of Action of this compound.

Key Experimental Protocols

The determination of the preliminary pharmacological data for this compound would have relied on a series of well-established in vitro assays. Below are detailed methodologies for key experiments.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay is fundamental for quantifying the inhibitory effect of compounds on the PCSK9-LDLR interaction.

Objective: To determine the IC50 value of this compound.

Materials:

-

Recombinant human PCSK9 (His-tagged)

-

Recombinant human LDLR-EGF-AB domain

-

96-well microplates

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound (in DMSO, serially diluted)

-

Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the LDLR-EGF-AB domain and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Compound Incubation: Add serial dilutions of this compound to the wells, followed by the addition of a fixed concentration of His-tagged PCSK9. Incubate for 1-2 hours at room temperature to allow for binding.

-

Washing: Wash the plate to remove unbound PCSK9 and the test compound.

-

Detection: Add the anti-His-tag-HRP antibody conjugate to the wells and incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove the unbound antibody.

-

Signal Development: Add TMB substrate to the wells and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.

-

Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

-

Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Figure 2. ELISA-based PCSK9-LDLR Binding Assay Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. While no CETSA data for this compound is available, this protocol outlines how it would be performed.

Objective: To confirm that this compound binds to PCSK9 within intact cells.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Anti-PCSK9 antibody

-

Thermocycler

Procedure:

-

Cell Treatment: Treat cultured hepatocytes with either vehicle (DMSO) or this compound at various concentrations and incubate to allow for cell penetration and target binding.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermocycler. The binding of this compound is expected to stabilize the PCSK9 protein, increasing its melting temperature.

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble protein fraction remains in the supernatant.

-

Protein Quantification: Collect the supernatant and quantify the total protein concentration.

-

Western Blotting: Analyze the amount of soluble PCSK9 in each sample by SDS-PAGE and Western blotting using an anti-PCSK9 antibody.

-

Analysis: The intensity of the PCSK9 bands at different temperatures for the vehicle- and compound-treated samples are compared. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow.

Future Directions

The preliminary in vitro data for this compound is a promising starting point. To build a comprehensive pharmacological profile, further studies are essential, including:

-

Cell-based assays: To determine the on-target efficacy in a more physiological context, such as measuring the upregulation of LDLR on the surface of hepatocytes and the increased uptake of LDL-C.

-

Pharmacokinetic studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

-

In vivo efficacy studies: To assess the LDL-C lowering effect of this compound in relevant animal models of hypercholesterolemia.

-

Selectivity and off-target profiling: To ensure the compound's specificity for PCSK9 and to identify any potential off-target effects.

-

Toxicology studies: To evaluate the safety profile of the compound.

The development of orally available small molecule inhibitors of PCSK9, such as this compound, holds the potential to revolutionize the management of hypercholesterolemia, offering a more convenient and potentially more cost-effective treatment option compared to injectable monoclonal antibodies. The initial in vitro potency of this compound warrants further investigation to fully elucidate its therapeutic potential.

An In-Depth Technical Guide to the Intellectual Property and Patents Surrounding Pcsk9-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape surrounding Pcsk9-IN-2, a novel small molecule inhibitor of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Low-Density Lipoprotein Receptor (LDLR) protein-protein interaction (PPI). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting PCSK9.

Introduction to this compound

This compound is a small molecule designed to disrupt the interaction between PCSK9 and the LDLR. By inhibiting this interaction, this compound increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This mechanism of action makes it a promising candidate for the treatment of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. The discovery and characterization of this compound are primarily detailed in the scientific publication, "Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction" by Sun H, et al., published in the Journal of Chemical Information and Modeling in 2021.[1][2]

Core Intellectual Property and Patents

The primary intellectual property concerning this compound and related compounds appears to be encompassed within patent application WO2020150474A1 , titled "Pcsk9 inhibitors and methods of use thereof." While this patent may not explicitly name "this compound," the chemical scaffolds and methods of use described are highly relevant to small molecule inhibitors targeting the PCSK9-LDLR interaction.

Key Features of the Patent Application:

-

Focus: The patent centers on novel heteroaryl compounds capable of binding to the PCSK9 protein.

-

Mechanism: The described invention aims to disrupt the PCSK9-LDLR interaction, thereby preventing LDLR degradation and promoting LDL-C reduction.

-

Therapeutic Applications: The primary indicated use is for the treatment and prevention of cardiovascular diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as reported in the available scientific literature.

| Parameter | Value | Reference |

| IC50 (PCSK9-LDLR PPI) | 7.57 µM | Sun H, et al. J Chem Inf Model. 2021.[1][2] |

| Kd (Binding affinity to PCSK9) | 2.50 µM | Sun H, et al. J Chem Inf Model. 2021.[2] |

| Molecular Formula | C26H32N6O6 | |

| Molecular Weight | 524.57 g/mol | |

| CAS Number | 2099167-44-7 |

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the intellectual property claims are crucial for reproducibility and further development. The following protocols are based on the descriptions provided in the primary scientific literature.

PCSK9-LDLR Protein-Protein Interaction (PPI) Inhibition Assay

This assay is fundamental to identifying and characterizing small molecule inhibitors.

Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the binding of PCSK9 to the LDLR.

Methodology:

-

Reagents and Materials: Recombinant human PCSK9 protein, recombinant human LDLR-EGF-A domain, appropriate assay buffer, and a detection system (e.g., HTRF, ELISA).

-

Procedure:

-

Immobilize the LDLR-EGF-A domain onto a microplate.

-

Add a pre-incubated mixture of recombinant PCSK9 and the test compound at varying concentrations.

-

Incubate to allow for binding.

-

Wash to remove unbound components.

-

Add a detection antibody conjugated to a reporter enzyme or fluorophore that specifically binds to PCSK9.

-

Measure the signal, which is proportional to the amount of bound PCSK9.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

SPR is employed to determine the binding kinetics and affinity of the inhibitor to its target protein.

Objective: To quantify the binding affinity (Kd) of this compound to the PCSK9 protein.

Methodology:

-

Instrumentation and Reagents: SPR instrument, sensor chip (e.g., CM5), recombinant human PCSK9 protein, running buffer, and this compound.

-

Procedure:

-

Immobilize recombinant PCSK9 onto the surface of the sensor chip.

-

Inject a series of concentrations of this compound over the chip surface.

-

Monitor the change in the SPR signal in real-time to measure association and dissociation.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular LDL Uptake Assay

This assay assesses the functional consequence of PCSK9 inhibition in a cellular context.

Objective: To determine if this compound can increase the uptake of LDL-C in liver cells.

Methodology:

-

Cell Culture and Reagents: Human hepatocyte cell line (e.g., HepG2), cell culture medium, fluorescently labeled LDL (e.g., DiI-LDL), and this compound.

-

Procedure:

-

Culture HepG2 cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Add fluorescently labeled LDL to the cell culture medium.

-

Incubate to allow for LDL uptake.

-

Wash the cells to remove unbound labeled LDL.

-

Measure the intracellular fluorescence using a plate reader or flow cytometry.

-

-

Data Analysis: Quantify the increase in LDL uptake in treated cells compared to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway and experimental workflows relevant to this compound.

PCSK9-Mediated LDLR Degradation Pathway and Point of Intervention

Caption: PCSK9 pathway and this compound's inhibitory action.

Experimental Workflow for Inhibitor Screening and Validation

Caption: Workflow for this compound discovery and validation.

Logical Relationship of PCSK9 Inhibition and Cholesterol Reduction

Caption: Causal chain from PCSK9 inhibition to LDL-C reduction.

References

Methodological & Application

Application Notes and Protocols: Pcsk9-IN-2 for in vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are curated based on publicly available data for representative small molecule PCSK9 inhibitors. The compound "Pcsk9-IN-2" is not specifically detailed in the public domain. Therefore, the data and protocols presented here are based on a representative orally bioavailable small molecule PCSK9 inhibitor, NYX-PCSK9i, and should be adapted and optimized for specific experimental needs.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3][4] This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies and siRNA therapeutics are established PCSK9 inhibitors, there is a growing interest in the development of orally bioavailable small molecule inhibitors.

This document provides an overview of the application of a representative small molecule PCSK9 inhibitor in in vivo animal models, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action

Small molecule PCSK9 inhibitors are designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, these inhibitors prevent its association with the LDLR, thereby sparing the receptor from degradation. This leads to an increased number of LDLRs on the hepatocyte surface, which enhances the clearance of circulating LDL-C.

Below is a diagram illustrating the signaling pathway of PCSK9 and the mechanism of action of a small molecule inhibitor.

Caption: PCSK9 Signaling and Inhibition.

Quantitative Data

The following tables summarize the in vivo efficacy of the representative small molecule PCSK9 inhibitor, NYX-PCSK9i, in a hyperlipidemic mouse model.

Table 1: In Vivo Efficacy of NYX-PCSK9i in APOE*3-Leiden.CETP Mice

| Treatment Group | Dose (mg/kg) | Duration | Change in Total Cholesterol (%) |

| Vehicle Control | - | 28 days | - |

| NYX-PCSK9i | 30 | 28 days | Dose-dependent reduction |

| NYX-PCSK9i | 50 | 28 days | ↓ 57% |

Data from a study evaluating NYX-PCSK9i in the APOE*3-Leiden.CETP mouse model.

Table 2: Combination Therapy of NYX-PCSK9i with Atorvastatin

| Treatment Group | Dose (mg/kg) | Duration | Change in Total Cholesterol (%) |

| Vehicle Control | - | 35 days | - |

| Atorvastatin | Not specified | 35 days | ↓ 27% |

| NYX-PCSK9i | 50 | 35 days | ↓ 46% |

| NYX-PCSK9i + Atorvastatin | 50 + Not specified | 35 days | ↓ 65% |

Data from a 35-day study in the APOE*3-Leiden.CETP mouse model.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vivo efficacy of a small molecule PCSK9 inhibitor.

Animal Model

A suitable animal model for studying hyperlipidemia and the effects of PCSK9 inhibitors is the APOE*3-Leiden.CETP mouse . This model exhibits a human-like lipoprotein profile and is responsive to lipid-lowering therapies.

Experimental Workflow

The general workflow for an in vivo efficacy study is outlined below.

Caption: General In Vivo Experimental Workflow.

Protocol for Oral Administration (Gavage)

Materials:

-

Small molecule PCSK9 inhibitor (e.g., NYX-PCSK9i)

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or a commercially available vehicle like Solutol/ethanol/saline mixture. Note: The optimal vehicle should be determined based on the compound's solubility and stability.)

-

Gavage needles (flexible or rigid, appropriate size for mice)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of the PCSK9 inhibitor.

-

Prepare the vehicle solution.

-

Suspend or dissolve the inhibitor in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g, the concentration would be 5 mg/mL).

-

Ensure the solution is homogenous before each administration.

-

-

Animal Handling and Gavage:

-

Gently restrain the mouse.

-

Measure the correct length of the gavage needle (from the tip of the nose to the last rib).

-

Insert the gavage needle smoothly and without force into the esophagus.

-

Slowly administer the prepared dosing solution.

-

Carefully remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Protocol for Plasma Lipid Analysis

Materials:

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Commercial enzymatic kits for total cholesterol, HDL-C, and triglycerides.

Procedure:

-

Blood Collection:

-

Collect blood from the tail vein or via cardiac puncture at the time of euthanasia into EDTA-coated tubes.

-

-

Plasma Separation:

-

Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (plasma) and store at -80°C until analysis.

-

-

Lipid Measurement:

-

Thaw plasma samples on ice.

-

Determine the concentrations of total cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits according to the manufacturer's instructions.

-

Calculate LDL-cholesterol levels using the Friedewald formula (if triglycerides are below 400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).

-

Protocol for Western Blot of Hepatic LDLR

Materials:

-

Liver tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LDLR

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Protein Extraction:

-

Homogenize frozen liver tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software and normalize the LDLR signal to the loading control.

-

Conclusion

The use of small molecule PCSK9 inhibitors in in vivo animal models, such as the APOE*3-Leiden.CETP mouse, provides a valuable platform for evaluating their efficacy and mechanism of action. The protocols outlined in this document offer a comprehensive guide for researchers to conduct such studies. The representative data demonstrates that oral administration of a small molecule PCSK9 inhibitor can significantly reduce plasma cholesterol levels, both as a monotherapy and in combination with statins, supporting their potential as a novel therapeutic strategy for hypercholesterolemia.

References

Application Notes and Protocols for PCSK9 Inhibitors in Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While "Pcsk9-IN-2" is identified as a novel small molecule inhibitor of the PCSK9-LDLR protein-protein interaction with an IC50 of 7.57 μM, specific in vivo dosing information for mouse studies is not currently available in the public domain.[1][2] The following application notes and protocols provide a comprehensive overview of dosing and experimental design for various classes of PCSK9 inhibitors in mice, which can serve as a valuable reference for studies with novel small molecule inhibitors like this compound.

Introduction to PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels. Inhibition of PCSK9, therefore, represents a clinically validated therapeutic strategy for lowering LDL-C and reducing the risk of cardiovascular disease. Several classes of PCSK9 inhibitors have been developed, including monoclonal antibodies, small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and small molecule inhibitors.

Dosing of PCSK9 Inhibitors in Mouse Studies

The appropriate dosage of a PCSK9 inhibitor in mouse studies depends on the class of the inhibitor, its potency, and the specific mouse model being used. Below are tables summarizing typical dosing regimens for different classes of PCSK9 inhibitors based on published literature.

Small Molecule Inhibitors

Small molecule inhibitors that disrupt the PCSK9-LDLR interaction are an emerging class of therapeutics. Due to the lack of specific in vivo data for this compound, the following table provides dosing information for other reported small molecule PCSK9 inhibitors in mice.

| Compound | Mouse Model | Dose | Route of Administration | Key Findings |

| NYX-PCSK9i | APOE*3-Leiden.CETP | 50 mg/kg | PO, SC | Significantly decreased plasma total cholesterol.[3] |

| E28362 | ApoE-/- | 20, 60 mg/kg/day | i.g. | Significantly decreased plasma LDL-C and atherosclerotic lesion area.[4] |

| PCSK9-IN-10 | ApoE KO | 30 mg/kg/day | p.o. | Reduced total cholesterol and atherosclerotic plaque size.[5] |

Monoclonal Antibodies

Monoclonal antibodies are a well-established class of PCSK9 inhibitors. They bind to circulating PCSK9 and prevent its interaction with the LDLR.

| Compound | Mouse Model | Dose | Route of Administration | Key Findings |

| Evolocumab | Wild-type | 10 mg/kg (single dose) | IV | Reduced total cholesterol by 20-28% within 144 hours.[6] |

| Alirocumab | Liver humanized mice | 10 mg/kg | s.c. | Decreased plasma total cholesterol and LDL-C.[4] |

siRNA and Antisense Oligonucleotides (ASOs)

siRNAs and ASOs act by inhibiting the synthesis of PCSK9 protein.

| Compound | Mouse Model | Dose | Route of Administration | Key Findings |

| LNA ASO | Wild-type | 5-40 mg/kg (single dose) | IV | Dose-dependent reduction of PCSK9 mRNA with an ED50 of ~9 mg/kg.[2] |

| RBD7022 (siRNA) | Humanized APOC3 transgenic | 1 or 3 mg/kg (single dose) | Not specified | Robust reduction in LDL-C. |

Experimental Protocols

This section provides a generalized protocol for evaluating the in vivo efficacy of a novel PCSK9 inhibitor in a mouse model.

In Vivo Efficacy Study in C57BL/6 Mice

Objective: To determine the effect of a novel PCSK9 inhibitor on plasma lipid levels in wild-type mice.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Novel PCSK9 inhibitor (e.g., this compound)

-

Vehicle control (appropriate for the inhibitor's formulation)

-

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Centrifuge

-

Plasma lipid analysis kits (e.g., for total cholesterol, LDL-C, HDL-C, triglycerides)

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the study.

-

Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Baseline Blood Collection: Collect baseline blood samples (e.g., via tail vein or retro-orbital sinus) after a 4-6 hour fast.

-

Compound Administration: Administer the PCSK9 inhibitor or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) and dosing frequency will depend on the pharmacokinetic properties of the compound.

-

Blood Collection During Treatment: Collect blood samples at various time points after administration (e.g., 4, 8, 24, 48, 72 hours) to assess the time course of the effect.

-

Terminal Blood and Tissue Collection: At the end of the study, collect a terminal blood sample via cardiac puncture. Tissues such as the liver can be harvested to analyze LDLR protein levels.

-

Plasma Analysis: Separate plasma from the blood samples by centrifugation. Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglyceride levels using commercially available kits.

-

Liver Analysis (Optional): Prepare liver lysates and determine the protein levels of LDLR by Western blotting to confirm the mechanism of action.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the treatment group with the vehicle control group.

Diagrams

PCSK9 Signaling Pathway

References

Application Notes and Protocols for Small Molecule PCSK9 Inhibitors

A Note on "Pcsk9-IN-2": Extensive searches for a specific molecule designated "this compound" did not yield definitive chemical structure or experimental data. The following application notes and protocols are based on publicly available information for various potent, small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), which are likely to share similar experimental handling and application. Researchers should validate these protocols for their specific small molecule of interest.

I. Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR levels leads to decreased clearance of LDL-cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Small molecule inhibitors of PCSK9 aim to disrupt the PCSK9-LDLR interaction or inhibit PCSK9 expression, thereby increasing LDLR availability and enhancing LDL-C uptake by liver cells.[3][4] These notes provide essential information on the solubility, formulation, and experimental application of representative small molecule PCSK9 inhibitors for preclinical research.

II. Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for representative small molecule PCSK9 inhibitors.

Table 1: Solubility of Representative Small Molecule PCSK9 Inhibitors

| Compound Name/Identifier | Solvent | Solubility | Reference |

| E28362 | DMSO | 1 M | [1] |

| PBS | 3 mM | [1] | |

| Compound 3f | DMSO | 10 mM (stock solution) | [5] |

Table 2: Example Experimental Concentrations and Dosages

| Compound Name/Identifier | Experiment Type | Cell Line / Animal Model | Concentration / Dosage | Effect | Reference |

| E28362 | In Vitro | HepG2, AML12 | 5, 10, 20 µM | Increased LDLR protein levels | [1] |

| Polydatin | In Vitro | HepG2 | 0.5, 1.5, 5.0 µM | Inhibited PCSK9-mediated LDLR degradation | [6] |

| P-21 (Nanoformulated P-4) | In Vivo | C57BL/6 Mice (High-Fat Diet) | 1, 3, 10, 30 mg/kg (Oral) | 20-90% LDL-C lowering | [7] |

| NYX-PCSK9i | In Vivo | APOE*3-Leiden.CETP Mice | Dose-dependent | Up to 57% decrease in plasma total cholesterol | [8] |

III. Signaling Pathway and Mechanism of Action

Small molecule PCSK9 inhibitors primarily act by preventing the interaction between PCSK9 and the LDLR. This preserves the LDLR population on the hepatocyte surface, leading to increased clearance of circulating LDL-C.

Caption: PCSK9-mediated LDLR degradation and its inhibition.

IV. Experimental Protocols

A. In Vitro Protocol: Evaluation of PCSK9 Inhibition in a Cell-Based Assay

This protocol describes a method to assess the ability of a small molecule inhibitor to prevent PCSK9-mediated degradation of the LDLR in a human hepatocyte cell line.

1. Materials and Reagents:

-

Human hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

Phosphate-buffered saline (PBS)

-

Small molecule PCSK9 inhibitor

-

DMSO (for stock solution)

-

Recombinant human PCSK9 protein

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-LDLR, anti-beta-actin (loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein assay kit (e.g., BCA)

2. Experimental Workflow:

Caption: Workflow for in vitro evaluation of PCSK9 inhibitors.

3. Detailed Methodology:

-

Cell Culture: Seed HepG2 cells in 6-well plates and allow them to adhere and grow for 12-24 hours in standard culture medium.[6]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the small molecule inhibitor in DMSO (e.g., 10 mM). Store at -20°C or -80°C as recommended for the specific compound. Studies suggest many compounds are stable in DMSO for extended periods under proper storage.[9]

-

Treatment:

-

Prepare working solutions of the inhibitor at various concentrations (e.g., 0.5, 1.5, and 5.0 µM) by diluting the stock solution in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).[6]

-

Pre-incubate the diluted inhibitor with recombinant human PCSK9 protein (e.g., 15 µg/mL) for 30 minutes at room temperature.[6]

-

Remove the culture medium from the HepG2 cells and replace it with the inhibitor/PCSK9 mixture. Include appropriate controls (vehicle control with DMSO, PCSK9 only).

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.[6]

-

-

Protein Analysis:

-

Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay or similar method.

-

Perform SDS-PAGE and Western blotting to detect LDLR and a loading control (e.g., beta-actin).

-

Quantify the band intensities using densitometry to determine the relative levels of LDLR protein in treated versus control cells.

-

B. In Vivo Protocol: Evaluation of a Small Molecule PCSK9 Inhibitor in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of an orally administered small molecule PCSK9 inhibitor in a hypercholesterolemic mouse model.

1. Materials and Reagents:

-

Hypercholesterolemic mouse model (e.g., C57BL/6 mice on a high-fat diet, or APOE*3-Leiden.CETP mice)

-

Small molecule PCSK9 inhibitor

-

Formulation vehicle (e.g., nanocrystal formulation, or a solution/suspension in a suitable vehicle like 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

ELISA kits for plasma LDL-C and total cholesterol

2. Experimental Workflow:

Caption: Workflow for in vivo evaluation of PCSK9 inhibitors.

3. Detailed Methodology:

-

Animal Model and Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) and feed them a high-fat diet for a specified period to induce hypercholesterolemia.[7]

-

Formulation Preparation: Formulate the small molecule inhibitor for oral administration. This may involve creating a nanocrystal suspension or dissolving/suspending the compound in a suitable vehicle.[7] The specific formulation will depend on the physicochemical properties of the inhibitor.

-

Dosing:

-

Sample Collection and Analysis:

-

Collect blood samples from the mice at baseline (before the start of treatment) and at the end of the study.

-

Separate the plasma by centrifugation.

-

Measure the concentrations of LDL-C and total cholesterol in the plasma using commercially available ELISA kits.

-

-

Data Analysis: Compare the changes in lipid levels from baseline to the end of the study between the treatment groups and the vehicle control group to determine the efficacy of the inhibitor.

V. Stability and Storage

-

Stock Solutions: Small molecule inhibitors are typically dissolved in DMSO to create high-concentration stock solutions. These should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light. While many compounds are stable in DMSO, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]

-

Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the DMSO stock. The solubility in aqueous buffers like PBS can be limited, so it is crucial to ensure the compound remains in solution at the final working concentration.[1]

By following these generalized protocols and adapting them to the specific properties of the small molecule inhibitor under investigation, researchers can effectively evaluate its potential as a therapeutic agent for hypercholesterolemia.

References

- 1. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Pcsk9-IN-2 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Pcsk9-IN-2, a small molecule inhibitor of the PCSK9-LDLR protein-protein interaction. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction to this compound

This compound is a research compound that inhibits the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). By blocking this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of receptors on the cell surface and enhanced clearance of LDL cholesterol from the circulation. Its potential as a therapeutic agent for managing cholesterol levels is a subject of ongoing research.

PCSK9 Signaling Pathway

The diagram below illustrates the mechanism of action of PCSK9 and the inhibitory effect of this compound.

Caption: PCSK9-mediated LDLR degradation pathway and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂N₆O₆ | [1] |

| Molecular Weight | 524.57 g/mol | [1] |

| IC₅₀ (PCSK9-LDLR PPI) | 7.57 μM | [2] |

| Storage (Solid) | 2-8°C or -20°C, sealed, dry | [1][3] |

| Storage (in Solvent) | -80°C | [1] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

This compound is a chemical compound for research use only. A full Safety Data Sheet (SDS) should be consulted before use.[1]

-

Harmful if swallowed. [1]

-

Very toxic to aquatic life with long lasting effects. [1]

-

Avoid inhalation of dust and contact with eyes and skin.[1]

-

Work in a well-ventilated area, preferably a chemical fume hood.[1]

-

Wear appropriate PPE at all times.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Workflow for Stock Solution Preparation

Caption: Step-by-step workflow for preparing a this compound stock solution.

Step-by-Step Procedure:

-

Calculate the required mass of this compound.

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 524.57 g/mol × 1000 mg/g = 5.246 mg

-

-

Weigh the this compound powder.

-

Using a calibrated analytical balance, carefully weigh out 5.246 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add the solvent.

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolve the compound.

-

Tightly cap the tube and vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquot the stock solution.

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

-

Store the stock solution.

-

Store the aliquots at -80°C for long-term storage.[1] When stored properly, solutions in DMSO are generally stable for several months.

-

Preparation of Working Solutions for Cell-Based Assays

For most cell-based experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Thaw a single aliquot of the 10 mM stock solution.

-

Remove one tube from the -80°C freezer and allow it to thaw completely at room temperature.

-

-

Perform serial dilutions (if necessary).

-

It is recommended to perform initial dilutions from the high-concentration stock in DMSO before the final dilution into aqueous-based cell culture medium. This helps to prevent precipitation of the compound.

-

-

Prepare the final working solution.

-

Directly add the required volume of the 10 mM stock solution (or a diluted intermediate) to the pre-warmed cell culture medium to achieve the desired final concentration.

-

For example, to make a 10 µM working solution in 10 mL of media:

-

Volume of stock = (Final concentration × Final volume) / Stock concentration

-

Volume of stock = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

This results in a final DMSO concentration of 0.1% (10 µL in 10 mL).

-

Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

-

Note: Always prepare fresh working solutions from the stock solution for each experiment to ensure consistency and accuracy. Discard any unused diluted working solution.

References

Application Note: Quantification of Pcsk9-IN-2 in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][3] Elevated levels of LDL-C are a major risk factor for atherosclerotic cardiovascular disease.[4][5] Inhibition of PCSK9 is a validated therapeutic strategy to lower LDL-C levels.[3] While monoclonal antibodies that target PCSK9 have been successful, there is ongoing research into the development of small molecule inhibitors.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pcsk9-IN-2, a novel small molecule inhibitor of PCSK9, in human plasma. This method is suitable for use in preclinical and clinical pharmacokinetic studies.

Signaling Pathway

The diagram below illustrates the role of PCSK9 in LDL receptor regulation and the mechanism of action for a PCSK9 inhibitor.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring research trends and hotspots on PCSK9 inhibitor studies: a bibliometric and visual analysis spanning 2007 to 2023 [frontiersin.org]

- 3. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Finding inhibitors for PCSK9 using computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Pcsk9-IN-2 experimental variability issues

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential experimental variability when working with Pcsk9-IN-2, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor designed to disrupt the function of PCSK9. PCSK9 is a protein that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][] It binds to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR.[2][4][5] By degrading LDLRs, PCSK9 reduces the liver's ability to clear LDL-C from the blood, resulting in higher circulating LDL-C levels.[1][2] this compound likely interferes with PCSK9's ability to bind to the LDLR or inhibits its secretion from cells, thereby increasing the number of LDLRs on the cell surface and enhancing LDL-C uptake from the circulation.

Q2: What are the common sources of experimental variability when using small molecule inhibitors like this compound?

A2: Experimental variability with small molecule inhibitors can arise from several factors:

-

Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations and precipitation of the compound in your experimental system.[6] Stability issues can result in the degradation of the inhibitor over time, reducing its potency.[7]

-

Cell-Based Assay Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact cellular responses to the inhibitor.

-

Off-Target Effects: At higher concentrations, small molecule inhibitors may interact with other proteins besides the intended target, leading to unexpected biological effects.[6][8]

-

In Vivo Administration: Factors such as the formulation, route of administration, and metabolism of the compound can significantly affect its bioavailability and efficacy in animal models.[6][9]

Q3: How can I ensure the proper handling and storage of this compound?

A3: Proper handling and storage are critical for maintaining the integrity of this compound. While specific information for this compound is not available, general guidelines for similar small molecules suggest storing the compound as a solid at -20°C or -80°C.[9][10] For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[9][10] Always refer to the manufacturer's data sheet for specific storage recommendations.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

This guide addresses common issues leading to variability in in vitro experiments using this compound.

| Observed Problem | Potential Cause | Recommended Solution |

| Low or no inhibitory activity | Compound Precipitation: this compound may have precipitated out of solution. | Visually inspect the media for any precipitate. If observed, prepare a fresh dilution of the compound. Consider using a different solvent or a lower concentration. Heating and/or sonication may aid dissolution.[10] |

| Compound Degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage conditions are maintained. | |

| Suboptimal Assay Conditions: Cell density, serum concentration, or incubation time may not be optimal. | Optimize assay parameters systematically. Perform a cell titration to determine the optimal cell number. Test a range of serum concentrations, as serum components can sometimes interfere with compound activity. | |

| High variability between replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for consistent dispensing. |

| Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell viability. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | |

| Unexpected cytotoxicity | Off-Target Effects: At high concentrations, this compound may be affecting other cellular pathways.[6] | Perform a dose-response curve to determine the optimal non-toxic concentration range. Use the lowest effective concentration to minimize off-target effects.[6] |

| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is below a non-toxic level (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments. |

Guide 2: Challenges in In Vivo Experiments

This guide provides troubleshooting for common issues encountered during in vivo studies with this compound.

| Observed Problem | Potential Cause | Recommended Solution |

| Poor in vivo efficacy | Low Bioavailability: The compound may be poorly absorbed or rapidly metabolized. | Optimize the formulation and route of administration. Consider using formulation vehicles known to improve the solubility and stability of small molecules, such as a mix of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[9][10] |

| Inadequate Dosing: The dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-escalation study to determine the optimal dose. Measure plasma concentrations of the compound to correlate exposure with efficacy. | |

| High inter-animal variability | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure accurate and consistent dosing for all animals. Use appropriate techniques for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). |

| Biological Variability: Differences in metabolism and physiology between individual animals. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched. |

Experimental Protocols

Protocol 1: Cell-Based LDL Uptake Assay

This protocol is designed to assess the effect of this compound on the ability of liver cells to take up LDL-C.

-

Cell Culture: Plate HepG2 cells (a human liver cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined amount of time (e.g., 24 hours).

-

LDL-C Incubation: Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the cells and incubate for 4 hours at 37°C.[11]

-

Cell Lysis and Fluorescence Measurement: Wash the cells to remove unbound DiI-LDL, lyse the cells, and measure the fluorescence intensity using a plate reader.

-

Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates enhanced LDL-C uptake.

Protocol 2: PCSK9 Secretion Assay

This protocol measures the effect of this compound on the secretion of PCSK9 from cells.

-

Cell Culture and Treatment: Plate HepG2 cells and treat them with this compound as described in Protocol 1.

-

Conditioned Media Collection: After the treatment period, collect the cell culture supernatant (conditioned media).

-

PCSK9 Quantification: Measure the concentration of PCSK9 in the conditioned media using a commercially available ELISA kit.

-

Cell Viability and Protein Normalization: Lyse the cells and perform a cell viability assay (e.g., MTT) or a total protein quantification assay (e.g., BCA) to normalize the PCSK9 secretion levels to the number of viable cells or total protein content.

-